Carbon dots (C-dots) are nanomaterials with unique optical properties, including tunable fluorescence. However, understanding the exact mechanisms behind their luminescence is challenging. Research suggests that citrazinic acid and its derivatives act as intermediates in C-dot synthesis, contributing to blue fluorescence []. By studying the optical properties of citrazinic acid itself, scientists hope to gain a deeper understanding of C-dot luminescence and develop better control over their emission [].
Citrazinic acid exhibits a fascinating ability to exist in different forms called tautomers and form aggregates like dimers in solution []. These variations in structure can influence the overall properties of the molecule. Research focuses on understanding the relationship between different tautomers, dimers, and the resulting optical properties of citrazinic acid. This knowledge could be crucial in designing new materials with tailored functionalities [].
The unique properties of citrazinic acid, particularly its ability to form fluorescent aggregates, hold promise for applications in material science. Studies are exploring the use of citrazinic acid in the development of new types of sensors, light-emitting devices, and biocompatible materials [].
Citrazinic acid is a heterocyclic compound characterized by a dihydropyridine ring integrated with a carboxylate group. This yellow solid exists in multiple tautomeric forms and frequently forms dimers, which can influence its properties and reactivity. Citrazinic acid is notably produced during the thermal degradation of citric acid, particularly in the synthesis of carbon nanodots, where it contributes to the blue fluorescence observed in these materials .
Citrazinic acid's role in CND formation and its potential for tuning their optical properties holds promise for various applications, including bioimaging and optoelectronic devices []. Further research is needed to:
Research indicates that citrazinic acid exhibits significant biological activity, particularly in the context of its interaction with biological systems. It has been noted for its potential antioxidant properties, which may contribute to its effectiveness in various applications such as photoprotection and as a fluorescent probe in biological imaging . Furthermore, studies have suggested that citrazinic acid ions may play a role in modulating cellular responses under different pH conditions, highlighting its relevance in biochemistry .
Citrazinic acid can be synthesized through several methods:
Citrazinic acid has diverse applications across various fields:
Interaction studies on citrazinic acid have revealed interesting insights into its behavior under varying environmental conditions. For instance, at extreme pH levels, citrazinic acid exhibits anomalous optical responses attributed to aggregate formation . Additionally, studies have shown that its optical properties can be modulated by concentration changes, indicating potential for tailored applications depending on specific requirements .
Citrazinic acid shares structural and functional characteristics with several other compounds. Here are some notable comparisons:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Isonicotinic Acid | Contains a pyridine ring | Exhibits antibacterial activity |
Pyridine-2-carboxylic Acid | Similar carboxylate group | Used as a precursor for various pharmaceuticals |
Salicylic Acid | Contains both hydroxyl and carboxyl groups | Known for anti-inflammatory properties |
Citrazinic acid's uniqueness lies in its specific heterocyclic structure that combines dihydropyridine characteristics with dual hydroxyl groups at positions 2 and 6. This configuration not only influences its chemical reactivity but also enhances its biological activity compared to other similar compounds.
Citrazinic acid possesses the molecular formula C₆H₅NO₄ with a molecular weight of 155.109 g/mol [1] [2] [3]. The compound is registered under CAS number 99-11-6 and is characterized by its systematic IUPAC nomenclature, which varies depending on the predominant tautomeric form present [2] [3].
The compound exists in multiple isomeric forms, each exhibiting distinct structural characteristics and chemical properties. The primary tautomeric configurations include the keto form (2-hydroxy-6-oxo-1H-pyridine-4-carboxylic acid) and the enol form (2,6-dihydroxypyridine-4-carboxylic acid) [4] [2]. The keto form represents the thermodynamically favored structure under neutral aqueous conditions, while the enol form can predominate under specific environmental conditions that favor intramolecular hydrogen bonding [5] [6].
The molecular structure of citrazinic acid can be described through various chemical notation systems. The InChI representation is InChI=1S/C6H5NO4/c8-4-1-3(6(10)11)2-5(9)7-4/h1-2H,(H,10,11)(H2,7,8,9), with the corresponding InChI Key being CSGQJHQYWJLPKY-UHFFFAOYSA-N [2] [7]. The SMILES notation C1(=O)NC(O)=CC(C(O)=O)=C1 provides a linear representation of the molecular connectivity [7] [8].
The compound contains a dihydroxypyridine ring system with a carboxylic acid substituent at position 4, creating a framework that supports extensive intramolecular and intermolecular hydrogen bonding interactions [4] [9]. This structural arrangement is responsible for many of the compound's unique physical and chemical properties, including its tendency toward tautomerization and aggregation behavior.
Citrazinic acid appears as yellow needle-like crystals or powder in its solid state [10] [11] [12]. The compound exhibits exceptional thermal stability with a melting point exceeding 300°C, at which point decomposition occurs rather than conventional melting [10] [13] [14]. This high thermal stability is attributed to extensive intermolecular hydrogen bonding networks within the crystal lattice structure.
The solid-state properties of citrazinic acid include a density of 1.708 g/cm³ [10], though some sources report lower values of 0.65 g/cm³ [11] [12], indicating potential variations in crystal packing or measurement conditions. The compound exhibits a predicted refractive index of 1.5423 [12], suggesting moderate optical density characteristics typical of aromatic heterocyclic compounds.
The solubility profile of citrazinic acid reflects its polar nature and hydrogen bonding capabilities. The compound is practically insoluble in cold water but demonstrates enhanced solubility in alkaline solutions containing sodium hydroxide or sodium carbonate, where it forms colored solutions exhibiting blue coloration [10] [11]. This pH-dependent solubility behavior is directly related to the compound's acid-base properties and its predicted pKa value of 2.54±0.20 [12].
When dissolved in aqueous solution at a concentration of 100 g/L, citrazinic acid produces a pH range of 3.1-3.5 [12], confirming its acidic nature. The compound shows slight solubility in hot hydrochloric acid [11], indicating protonation-enhanced dissolution under strongly acidic conditions.
The vapor pressure of citrazinic acid at 25°C is extremely low at 3.56×10⁻⁷ mmHg [12], reflecting the strong intermolecular forces present in both solid and liquid phases. The flash point of 180.9°C [10] [12] indicates relatively low volatility and thermal stability under normal handling conditions.
Citrazinic acid exhibits complex tautomeric behavior involving multiple structural forms that exist in dynamic equilibrium [5] [9] [15]. The primary tautomeric forms include the keto structure, which predominates under neutral conditions, and various enol configurations that become more favorable under specific pH conditions or in the presence of coordinating species [5] [6].
Research has demonstrated that the keto form of citrazinic acid represents the most thermodynamically stable configuration in aqueous solution [15] [16]. Computational studies have confirmed the greater stability of the keto form compared to imine configurations, with excellent agreement between theoretical predictions and experimental absorption spectra [16].
The monomer exists primarily in the keto structure and does not readily form other tautomers under normal aqueous conditions [5] [15]. However, environmental factors such as pH, concentration, and the presence of coordinating species can shift the tautomeric equilibrium toward alternative forms.
The protonation state of citrazinic acid is highly dependent on solution pH, leading to distinct molecular configurations with characteristic optical and chemical properties [17] [9] [6]. Under strongly acidic conditions, such as in concentrated sulfuric acid, citrazinic acid adopts a fully protonated configuration (CZA_prot) where protonation occurs at the pyridine nitrogen, carbonyl oxygen, and carboxyl groups [6] [18].
The protonated form exhibits a significant hypsochromic (blue) shift in its absorption spectrum, with the maximum shifting from 344 nm in neutral water to 328 nm under acidic conditions [17] [6]. This spectral change is accompanied by a narrowing of the full width at half-maximum by 13 nm, indicating more defined electronic transitions in the protonated state [17].
Conversely, under strong alkaline conditions, citrazinic acid adopts deprotonated configurations (CZA_deprot) where protons are removed from hydroxyl and carboxyl groups [17] [6]. The deprotonated forms exhibit bathochromic (red) shifts in their optical spectra, with transitions appearing at approximately 250 nm in the absence of hydrogen terminations [17].
The formation of aggregates significantly influences the tautomeric behavior of citrazinic acid [5] [15] [16]. At concentrations above 30 mg/L, the compound begins to form J-type dimers that exhibit distinct optical properties from the monomeric form [15] [16]. These dimers are characterized by hydrogen bonding between respective 6-hydroxy-2-pyridone units, forming N-H···O=R and R=O···O-H interactions [16].
The dimerization process is concentration-dependent, with dimer content doubling when the concentration increases from 30 to 50 mg/L [16]. The formation of J-dimers causes a red shift in the absorption spectrum, with a new band appearing at 370 nm in addition to the monomer band at 330 nm [15] [16].
The aggregation behavior is also influenced by protonation state, as protonated molecules show enhanced tendency toward aggregation due to favorable intermolecular interactions and π-π stacking of pyridone units [6] [18]. This aggregation-induced modification of electronic properties represents a key characteristic of citrazinic acid's behavior in solution.
The earliest synthetic approaches to citrazinic acid were established in the late 19th century, with Behrmann and Hoffmann first synthesizing the compound in 1884 through the addition of sulfuric acid to a water solution of citric acid amide [4]. Subsequently, Sell and Easterfield developed an alternative method in 1886 by reacting citric acid with ammonia via melt formation through water evaporation, followed by heating the resulting melt to 130°C to transform ammonium citrate into its amide [4].
The foundational method described in early literature involves creating a solution of citric acid and toluenesulfonic acid, which forms a 1,3-diester intermediate. This solution, when added to a heated ammonia solution, results in the formation of citrazinic acid [1]. This early approach, while historically significant, presented several practical challenges including the need for corrosive acids and multiple isolation steps.
Another early route involved the esterification of citric acid with methanol or ethanol in the presence of hydrochloric acid as catalyst. The resulting triester was then isolated and converted by treatment with concentrated ammonia into the triamide, which was subsequently isolated and treated with 70 to 75% sulfuric acid to obtain citrazinic acid [2]. However, this multi-step process yielded only 30% or less based on the citric acid used, making it economically unfavorable for large-scale production [2].
The acetylation approach represented another early synthetic strategy, where citric acid triethyl ester was acetylated and the acetylation product treated with concentrated ammonia to obtain citrazinic acid. Despite its chemical elegance, this method also suffered from low yields and the requirement for expensive reagents [5].
Contemporary industrial synthesis protocols have significantly improved upon early methods, focusing on process simplification, yield optimization, and cost reduction. The most successful modern approach involves the direct reaction of citric acid with urea under controlled thermal conditions [6] [7].
The optimized urea-based synthesis protocol involves heating citric acid monohydrate (210 parts) and urea (180 parts) in ethylene glycol (900 parts) at 130-133°C for two hours, followed by the addition of additional urea (100 parts) and continued heating for two more hours. This process yields approximately 55% citrazinic acid based on citric acid input [6]. The reaction mass is then cooled, water is added, and the product is precipitated through pH adjustment with sulfuric acid.
An alternative industrial protocol utilizes glycerol as the solvent medium, which can achieve yields of up to 59% under similar temperature conditions [6]. The use of polyhydroxy compounds such as ethylene glycol, glycerol, or mannitol solutions as solvents has proven particularly effective, approximately doubling the yields compared to conventional melt processes [6].
The modern synthesis can be represented by the following general reaction sequence: citric acid and urea form a eutectic mixture at room temperature through hydrogen bonding, which dramatically reduces the melting point to approximately 95°C. Upon heating to reaction temperatures, urea dissociates into isocyanic acid and ammonia, which then condense with citric acid to form citrazinic acid through a complex series of intermediate reactions [7].
A significant advancement in modern protocols is the development of closed-vessel synthesis using concentrated aqueous ammonia. This method involves reacting citric acid with concentrated aqueous ammonia containing 25-28% ammonia in a closed vessel at elevated temperatures, producing ammonium citrazinate which can be easily converted to the free acid [8].
The optimization of citrazinic acid synthesis has been extensively studied, with particular focus on temperature, reaction time, molar ratios, and solvent systems. Temperature optimization studies have revealed that the relationship between temperature and yield follows a distinct pattern, with optimal conditions occurring around 180°C [7] [9].
At temperatures between 100-140°C, a distinct absorption peak at 337 nm evolves in the product, corresponding to citrazinic acid formation. However, significant amounts of unreacted precursors remain present up to 150°C. The dramatic increase in product yield occurs at 180°C, where no unreacted starting materials are detected [7]. At temperatures above 200°C, decomposition products begin to form, reducing the overall yield of citrazinic acid.
The reaction time optimization shows that 2-4 hours represents the optimal duration for complete conversion. Shorter reaction times result in incomplete conversion of starting materials, while longer times do not significantly improve yields and may lead to decomposition reactions [6] [7].
Molar ratio optimization has established that a 1:3 citric acid to urea ratio provides optimal results. This ratio ensures adequate availability of reactive nitrogen species while minimizing the formation of urea-derived byproducts such as melamine and guanidine [7] [9].
Solvent system optimization has identified polyhydroxy compounds as particularly effective reaction media. Ethylene glycol, glycerol, and mannitol solutions all provide superior results compared to aqueous systems or direct melt reactions. These solvents facilitate better temperature control, reduce local overheating, and provide a more homogeneous reaction environment [6].
The catalyst optimization studies have shown that para-toluenesulfonic acid serves as an effective catalyst for citrazinic acid synthesis. The acid facilitates the initial esterification steps and promotes the subsequent cyclization reactions. The catalyst can be recovered and reused, making the process more economical [10].
Understanding and controlling byproduct formation is crucial for maximizing citrazinic acid yields and ensuring product purity. The primary byproducts observed in citrazinic acid synthesis include unreacted starting materials, thermal decomposition products, and alternative cyclization products [7] [11].
At temperatures below 150°C, unreacted citric acid and urea represent the major byproducts, directly impacting yield through incomplete conversion. These can be minimized through adequate reaction time and temperature control. The formation of ammonium citrate as an intermediate is generally not problematic, as it can be readily converted to citrazinic acid under appropriate conditions [6].
Thermal decomposition products become significant at temperatures above 200°C. These include carbonaceous particles, polymeric citric acid derivatives, and aromatic compounds formed through extensive thermal treatment. The formation of these byproducts represents a loss of starting material and can complicate product purification [7].
Urea-derived byproducts include oligomeric ureas such as triuret and tetrauret, melamine, and guanidine. These compounds form through the thermal decomposition of urea at elevated temperatures and represent a loss of available nitrogen for citrazinic acid formation. Their formation can be minimized through controlled heating rates and optimal temperature selection [7].
The optimization of reaction conditions to maximize yield involves balancing multiple factors. The optimal conditions identified through systematic studies include: temperature of 180°C, reaction time of 2-4 hours, citric acid to urea molar ratio of 1:3, use of polyhydroxy solvent systems, and implementation of controlled heating protocols to prevent local overheating [7] [9].
Advanced purification techniques have been developed to separate citrazinic acid from byproducts and achieve high purity products. These include crystallization from appropriate solvents, pH-controlled precipitation, and chromatographic separation methods. The development of these purification protocols has enabled the production of citrazinic acid with purities exceeding 97% [3] [12].
The economic optimization of citrazinic acid synthesis involves consideration of raw material costs, energy consumption, and processing complexity. The urea-based synthesis using polyhydroxy solvents represents the most economical approach, combining high yields with relatively simple processing requirements and the ability to recycle solvent systems [6].
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